molecular formula C16H15N5OS2 B6476131 {5-[({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol CAS No. 2640970-49-4

{5-[({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol

Cat. No. B6476131
CAS RN: 2640970-49-4
M. Wt: 357.5 g/mol
InChI Key: ISKXMYZINNEUIH-UHFFFAOYSA-N
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Description

The compound {5-[({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a heterocyclic compound . This core is substituted with a methyl group at the 5-position .


Synthesis Analysis

The synthesis of similar compounds, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, has been reported in the literature . These compounds are typically synthesized under microwave radiation, and the conversion of the starting reagents to the target product can reach up to 95% under experimentally selected conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings . The 1,2,4-triazolo[1,5-a]pyrimidine core can exhibit different coordination modes, leading to structures with diverse topologies and dimensionality .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used . For example, the synthesis of similar compounds involves the cyclocondensation of 5-amino-3-H-1,2,4-triazole with acetoacetic ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the compound 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one has a molecular weight of 150.1380 .

Scientific Research Applications

Synthesis Optimization

The compound is an intermediate in the synthesis of the antiviral drug Triazid®. The optimization of its synthesis involves cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester under various conditions .

Antiviral Applications

The compound is used in the synthesis of Triazid®, an antiviral drug . It’s also been investigated for its pharmacological activity caused by binding to HIV TAR RNA .

Pharmacological Potentials

Triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimalarial Activity

The compound is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Supercritical Carbon Dioxide Reactions

The compound has been studied in reactions in supercritical carbon dioxide, a medium that offers unique reaction conditions .

Vilsmeier Reaction

The compound is used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .

Inhibitor Synthesis

The compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Various Disorders

These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

properties

IUPAC Name

[5-[[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c1-10-7-14(21-16(20-10)18-9-19-21)17-8-11-4-5-13(24-11)15(22)12-3-2-6-23-12/h2-7,9,15,17,22H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKXMYZINNEUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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